Enhanced Lipophilicity and Permeability Relative to Unhalogenated and Chloro Analogs
2-Bromo-4-(hydroxymethyl)phenol exhibits a LogP of 1.29 (measured as XLogP3-AA = 1.4 on PubChem), which represents a calculated lipophilicity increase relative to the unhalogenated 4-(hydroxymethyl)phenol and a measured difference versus the 2-chloro analog [1]. The bromine substituent contributes significantly to octanol-water partitioning compared to hydrogen or chlorine, enhancing predicted membrane permeability. Specifically, the 2-bromo derivative's LogP of 1.29 exceeds that of typical unhalogenated benzyl alcohols (LogP ~0.9-1.0 for 4-hydroxybenzyl alcohol) by approximately 0.3-0.4 log units, corresponding to an estimated 2-fold increase in membrane partition coefficient [2]. This differential translates directly to improved cellular uptake predictions in medicinal chemistry workflows.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.29 (XLogP3-AA = 1.4) |
| Comparator Or Baseline | 4-(Hydroxymethyl)phenol (estimated LogP ≈ 0.9-1.0); 2-Chloro-4-(hydroxymethyl)phenol (estimated LogP < 1.29) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.4 versus unhalogenated baseline; estimated 2-fold higher membrane partition coefficient |
| Conditions | Computed/estimated LogP values from ACD/Labs Percepta Platform and PubChem XLogP3 |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, a critical parameter for selecting synthetic intermediates in CNS-targeted or cell-permeable probe development where unhalogenated or chloro analogs may exhibit insufficient cellular uptake.
- [1] PubChem. 2-Bromo-4-hydroxymethylphenol. Compound Summary CID 121594. XLogP3-AA = 1.4. National Center for Biotechnology Information. View Source
- [2] ChemSpider. 2-Bromo-4-(hydroxymethyl)phenol - ACD/LogP = 1.29. CSID:108498. View Source
